beta-Vinyl AE acetate

Description

However, based on structural and functional analogs, it may refer to a copolymer or derivative involving vinyl acetate and another monomer (denoted as "AE"). While direct data on beta-Vinyl AE Acetate is absent, ethylene-vinyl acetate (EVA) copolymers and related vinyl acetate-based compounds serve as critical analogs for comparison.

Properties

CAS No. |

5110-74-7 |

|---|---|

Molecular Formula |

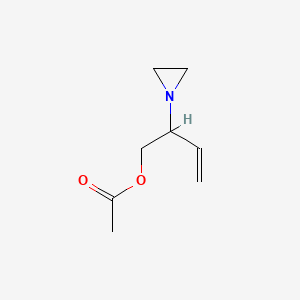

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-(aziridin-1-yl)but-3-enyl acetate |

InChI |

InChI=1S/C8H13NO2/c1-3-8(9-4-5-9)6-11-7(2)10/h3,8H,1,4-6H2,2H3 |

InChI Key |

WIMZXQGQWLGUCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(C=C)N1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Vinyl AE acetate can be synthesized through several methods. One common approach involves the reaction of acetylene with acetic acid in the presence of a catalyst such as zinc acetate. This reaction typically occurs under atmospheric pressure and moderate temperatures, resulting in the formation of this compound .

Another method involves the oxidative acetoxylation of ethylene. In this process, ethylene reacts with acetic acid and oxygen in the presence of a palladium catalyst supported on silica or alumina. This reaction is carried out at elevated temperatures and pressures, producing this compound along with water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through the acetylene method due to its cost-effectiveness and availability of raw materials. The process involves the vapor-phase reaction of acetylene and acetic acid over a fixed-bed catalyst, followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Beta-Vinyl AE acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and acetaldehyde.

Reduction: Reduction reactions can convert it into ethylene and ethanol.

Substitution: It can participate in substitution reactions, where the acetate group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions

Major Products

Oxidation: Acetic acid, acetaldehyde.

Reduction: Ethylene, ethanol.

Substitution: Various substituted vinyl compounds depending on the nucleophile used

Scientific Research Applications

Beta-Vinyl AE acetate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the production of polyvinyl acetate and other copolymers.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its excellent film-forming properties .

Mechanism of Action

The mechanism of action of beta-Vinyl AE acetate involves its reactivity with various nucleophiles and electrophiles. The vinyl group in the compound is highly reactive, allowing it to participate in addition and polymerization reactions. The acetate moiety can undergo hydrolysis to form acetic acid, which further reacts with other compounds to produce a wide range of products .

Comparison with Similar Compounds

Ethylene-Vinyl Acetate (EVA) Copolymers

EVA is a copolymer of ethylene and vinyl acetate (VA), with properties dictated by VA content . Key distinctions include:

Table 1: EVA Properties vs. VA Content

| VA Content (%) | Density (g/cm³) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| 4–10 | 0.92–0.94 | 70–80 | Films, adhesives |

| 10–40 | 0.94–0.96 | 60–70 | Foams, wire insulation |

| >40 | 0.96–0.98 | <60 | Elastic products |

EVA’s flexibility, chemical resistance, and processability surpass polyethylene (PE) and polyvinyl chloride (PVC), though it has lower thermal stability .

Polyvinyl Acetate (PVAc)

PVAc, a homopolymer of vinyl acetate, lacks ethylene. It is rigid and glassy at room temperature, contrasting with EVA’s flexibility. PVAc is widely used in adhesives ("white glue") and coatings .

Table 2: EVA vs. PVAc

| Property | EVA (20% VA) | PVAc |

|---|---|---|

| Tensile Strength | 10–15 MPa | 30–40 MPa |

| Glass Transition (Tg) | -30°C to 0°C | 28–35°C |

| Solubility | Resistant to oils | Soluble in ketones |

Vinyl Acetate-Ethylene (VAE) Copolymers

VAE, another term for EVA, emphasizes the ethylene component. Its performance correlates with VA content, as shown in . VAE latexes are pivotal in water-based adhesives due to low VOC emissions .

Other Vinyl Acetate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.